molecular formula C17H14N2O B15162816 6-(2-Methoxyphenyl)-2,2'-bipyridine CAS No. 142877-61-0

6-(2-Methoxyphenyl)-2,2'-bipyridine

Katalognummer: B15162816
CAS-Nummer: 142877-61-0
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: MFDDWDROANBWEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of the 2-methoxyphenyl group in this compound adds unique chemical properties, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2,2’-bipyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The reaction conditions usually involve a palladium catalyst, a base, and a boron reagent .

Industrial Production Methods

The reaction’s mild conditions and functional group tolerance make it suitable for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-(2-Methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(2-Methoxyphenyl)-2,2’-bipyridine involves its interaction with molecular targets, such as metal ions in coordination complexes. The compound can form stable complexes with transition metals, which can then participate in various catalytic and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-2,2’-bipyridine is unique due to its bipyridine structure combined with the 2-methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

142877-61-0

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-6-pyridin-2-ylpyridine

InChI

InChI=1S/C17H14N2O/c1-20-17-11-3-2-7-13(17)14-9-6-10-16(19-14)15-8-4-5-12-18-15/h2-12H,1H3

InChI-Schlüssel

MFDDWDROANBWEJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.